

Application Note: Isotope Labeling of ACV Tripeptide for Metabolic Studies

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Compound of Interest

Compound Name: ACV Tripeptide

Cat. No.: B1665464

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The δ -(L- α -aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide is the universal precursor for the biosynthesis of all penicillin and cephalosporin-type β -lactam antibiotics.[1][2] Understanding its metabolic flux is critical for strain improvement, pathway engineering, and the development of new bioactive compounds. This application note details protocols for the stable isotope labeling of the **ACV tripeptide** within microbial cultures to facilitate metabolic studies. By introducing precursors labeled with non-radioactive isotopes like ^{13}C and ^{15}N , researchers can accurately trace the incorporation of these atoms into the ACV molecule. Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the precise quantification of metabolic rates and pathway dynamics.[3] These methods provide a powerful tool for investigating the regulation of ACV synthetase and the overall efficiency of the β -lactam biosynthetic pathway.[4]

Principle of the Method

Metabolic isotope labeling utilizes the cell's own biosynthetic machinery to incorporate isotopically enriched precursors into target molecules.[3] In the context of **ACV tripeptide** studies, microorganisms such as *Penicillium chrysogenum* or *Acremonium chrysogenum* are cultured in a defined medium where one or more of the natural amino acid precursors—L- α -aminoadipic acid, L-cysteine, or L-valine—are replaced with their stable isotope-labeled counterparts (e.g., ^{13}C -labeled L-valine).[2][5][6]

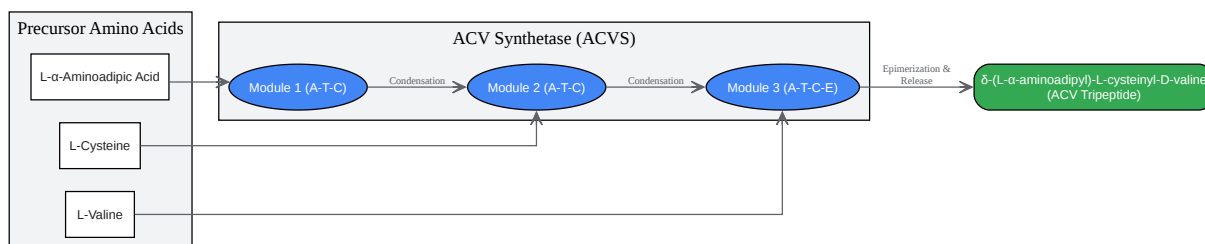
The large, modular enzyme ACV synthetase (ACVS) non-ribosomally synthesizes the **ACV tripeptide** from these precursors.[5][7][8] The resulting ACV molecules will have a higher mass corresponding to the number of incorporated heavy isotopes. This mass shift is readily detectable by high-resolution mass spectrometry, allowing for differentiation and quantification of the labeled versus unlabeled ACV pools. This enables detailed flux analysis and provides insights into the metabolic fate of the precursors.[9]

Applications

- **Metabolic Flux Analysis:** Quantifying the rate of ACV biosynthesis and identifying potential rate-limiting steps in the β -lactam pathway.[4]
- **Strain Improvement:** Evaluating the impact of genetic modifications on the efficiency of ACV production in industrial antibiotic-producing strains.
- **Pathway Elucidation:** Confirming precursor-product relationships and studying the flow of metabolites through branching pathways.[10]
- **Enzyme Kinetics:** Investigating the substrate specificity and kinetics of ACV synthetase in vivo.
- **Drug Discovery:** Engineering the ACVS enzyme to accept modified precursors, potentially leading to the creation of novel antibiotics.[5]

ACV Biosynthesis Pathway

The synthesis of the **ACV tripeptide** is catalyzed by the multifunctional ACV synthetase, which contains three distinct modules for the activation and condensation of its constituent amino acids.

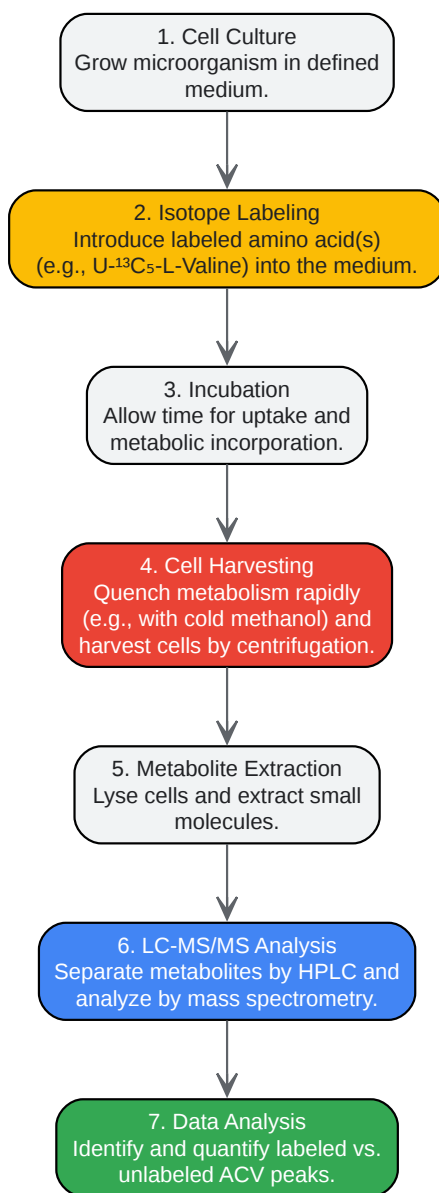


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Caption: Biosynthesis of **ACV tripeptide** by ACV Synthetase.

Experimental Workflow for Isotope Labeling and Analysis

The overall process involves culturing the microorganism with labeled precursors, followed by extraction of metabolites and analysis using mass spectrometry.



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Caption: Workflow for ACV labeling and metabolic analysis.

Protocol 1: In Vivo Labeling of ACV in *P. chrysogenum*

This protocol describes the general procedure for labeling ACV by feeding a stable isotope-labeled amino acid precursor.

Materials:

- *P. chrysogenum* high-yield strain.
- Defined fermentation medium (specific composition depends on the strain).
- Sterile glucose solution (or other primary carbon source).
- Labeled precursor: e.g., U-¹³C₅, ¹⁵N₁-L-Valine, U-¹³C₃-L-Cysteine, or ¹⁵N₁-L-α-Aminoadipic acid.
- Shaking incubator.
- Sterile flasks.

Procedure:

- **Prepare Seed Culture:** Inoculate a flask containing the defined fermentation medium with *P. chrysogenum* spores or mycelia. Grow at 25-28°C with shaking (200-250 rpm) for 24-48 hours to obtain a healthy seed culture.
- **Main Culture Inoculation:** Inoculate the main fermentation flasks with the seed culture (typically 5-10% v/v).
- **Growth Phase:** Grow the main culture under the same conditions for 48-72 hours, or until the optimal time for antibiotic production begins.
- **Labeling Pulse:** Prepare a sterile stock solution of the desired labeled amino acid. Add the labeled precursor to the culture flasks to a final concentration typically ranging from 0.5 to 5 mM. The exact concentration should be optimized to ensure sufficient incorporation without causing toxicity.
- **Incubation:** Continue the fermentation for a defined period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and incorporation of the labeled precursor into the **ACV tripeptide**.
- **Harvesting:** To halt metabolic activity, rapidly cool the culture and harvest the mycelia by centrifugation at 4°C. Wash the mycelial pellet with cold phosphate-buffered saline (PBS) or distilled water to remove residual medium. The supernatant can also be saved for analysis of secreted ACV.

Protocol 2: Extraction of Intracellular ACV Tripeptide

This protocol outlines a method for extracting small polar metabolites, including ACV, from the microbial biomass.

Materials:

- Mycelial pellet from Protocol 1.
- Extraction solvent: Acetonitrile/Methanol/Water (40:40:20 v/v/v), pre-chilled to -20°C.
- Bead beater or sonicator.
- Microcentrifuge tubes.
- Centrifuge capable of 4°C operation.
- Syringe filters (0.22 µm).

Procedure:

- **Resuspend Pellet:** Resuspend the washed mycelial pellet in a pre-weighed microcentrifuge tube with 1 mL of the cold extraction solvent.
- **Cell Lysis:** Homogenize the suspension using a bead beater (e.g., with 0.5 mm glass beads) for 3-5 cycles of 45 seconds with cooling on ice in between, or by sonication. This ensures efficient cell disruption and metabolite release.
- **Extraction:** Incubate the lysate at -20°C for at least 1 hour to precipitate proteins and other macromolecules.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
- **Sample Collection:** Carefully transfer the supernatant (containing the metabolites) to a new clean tube.

- **Drying (Optional):** The extract can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C.
- **Reconstitution:** Before analysis, reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water).
- **Final Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 3: LC-MS/MS Analysis for Labeled ACV

This protocol provides a general framework for the detection and quantification of labeled ACV using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation & Columns:

- High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

LC Conditions (Example):

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 2% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 2% B and re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

MS Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- MS1 Scan Range: m/z 100-1000.
- Data Acquisition: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).
- Collision Energy: Optimized for fragmentation of the ACV parent ion.

Procedure:

- Injection: Inject 5-10 μL of the prepared extract onto the LC-MS/MS system.
- Data Acquisition: Acquire full scan MS1 data to detect the mass-shifted parent ions of ACV. Acquire MS2 (fragmentation) data to confirm the identity of the peaks.
- Data Analysis:
 - Identify the retention time for ACV using an unlabeled standard.
 - Extract ion chromatograms (XICs) for the theoretical m/z values of both unlabeled and all possible labeled forms of ACV.
 - Integrate the peak areas for each isotopologue. The ratio of labeled to unlabeled peak areas can be used to determine the extent of incorporation and calculate metabolic flux.

Data Presentation: Expected Mass Shifts

Isotope labeling results in predictable mass increases for the **ACV tripeptide**. The following table summarizes the theoretical monoisotopic masses for unlabeled ACV and ACV labeled with common stable isotopes.

Labeling Scheme	Labeled Precursor	No. of Heavy Atoms	Formula (Unlabeled)	Monoisotopic Mass (Unlabeled)	Formula (Labeled)	Monoisotopic Mass (Labeled)	Mass Shift ($\Delta m/z$)
Unlabeled	None	0	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	0.00
¹⁵ N Labeling	¹⁵ N ₁ -L- α -Aminoadipic Acid	1	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	C ₁₄ H ₂₃ ¹⁵ N ₁ N ₂ O ₆ S	378.1281	+1.00
¹⁵ N Labeling	¹⁵ N ₁ -L-Cysteine	1	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	C ₁₄ H ₂₃ ¹⁵ N ₁ N ₂ O ₆ S	378.1281	+1.00
¹⁵ N Labeling	¹⁵ N ₁ -L-Valine	1	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	C ₁₄ H ₂₃ ¹⁵ N ₁ N ₂ O ₆ S	378.1281	+1.00
¹³ C Labeling	U- ¹³ C ₅ -L-Valine	5	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	¹³ C ₅ C ₉ H ₂ ₃ N ₃ O ₆ S	382.1479	+5.02
¹³ C Labeling	U- ¹³ C ₃ -L-Cysteine	3	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	¹³ C ₃ C ₁₁ H ₂₃ N ₃ O ₆ S	380.1412	+3.01
Full Labeling	U- ¹³ C ₅ , ¹⁵ N ₁ -L-Valine	6	C ₁₄ H ₂₃ N ₃ O ₆ S	377.1311	¹³ C ₅ C ₉ H ₂ ₃ ¹⁵ N ₁ N ₂ O ₆ S	383.1449	+6.01

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